Nonactin
Overview
Description
Nonactin is a member of a family of naturally occurring cyclic ionophores known as the macrotetrolide antibiotics . It is soluble in methanol, dichloromethane, ethyl acetate, and DMSO, but insoluble in water . Nonactin is commercially available and is produced by bacterial species such as Streptomyces tsukubensis, Streptomyces griseus, Streptomyces chrysomallus, and Streptomyces werraensis .
Synthesis Analysis
Nonactin is the parent compound of a group of highly atypical polyketide metabolites produced by Streptomyces griseus subsp. griseus ETH A7796 . The potential nonactin biosynthesis gene cluster has been isolated, sequenced, and analyzed . Nonactate synthase is the enzyme which catalyzes the formation of nonactic acid from an acyclic precursor in nonactin biosynthesis .Molecular Structure Analysis
Nonactin is composed of four tetrahydrofuran rings and four esters linked by saturated aliphatic chain sections . It has a 48-member ring, built from 40 carbon and 12 oxygen atoms . Despite the 16 stereogenic centers, Nonactin is a meso compound, and therefore achiral .Chemical Reactions Analysis
Nonactin is known for its ability to form complexes with alkali cations, most notably potassium and sodium . It exhibits binding preferences for some ions over others . Although nonactin exhibits an especially high cation selectivity for potassium ions over sodium ions or rubidium ions, it exhibits the highest selectivity for ammonium ions and thallium ions .Physical And Chemical Properties Analysis
Nonactin has a molar mass of 736.940 g·mol −1 and a melting point of 146 °C . The oxygen atoms from the oxolane (tetrahydrofuran) groups of nonactin constitute the preferential docking sites of the ammonium moiety of the guest cation .Scientific Research Applications
Antibacterial Activity and Ion Binding
Nonactin is known for its antibacterial activity and efficient ion binding, particularly for potassium (K+) ions. It's a polyketide antibiotic produced by Streptomyces griseus and functions as an ionophore. The alternating stereochemistry of its macrocycle, comprising (+) and (-) nonactic acid, is crucial for its biological activity. This structure allows nonactin to bind K+ ions effectively and participate in K+ transport, a key feature contributing to its antibacterial properties (Kusche et al., 2009).
Biosynthesis
Research into the biosynthesis of nonactin reveals its complex formation from acetate, succinate, and propionate. The first committed step in its biosynthesis involves the coupling of a succinate derivative with either acetate or malonate. This process leads to the formation of (+)- and (-)-nonactic acid, which are later assembled into the nonactin macrocycle (Nelson & Priestley, 2002). Additionally, the gene nonS has been identified to catalyze the formation of the furan ring of nonactic acid, a critical step in nonactin biosynthesis (Woo et al., 1999).
Molecular Structure and Conformations
The molecular structure and conformations of nonactin play a significant role in its function. Studies using computer calculations have explored the conformations of nonactin, finding that it can adopt a compact conformation even in the absence of potassium ions. This conformation is relevant to its function as an ion carrier in biological membranes (Lee & Hamori, 1974).
Production and Synthetic Methods
Efficient production of nonactin is achieved through fermentation of Streptomyces griseus. This method is preferred over chemical synthesis, which has low overall yields. The biosynthesis approach is more attractive for producing nonactin, which has applications in ion-selective electrodes and sensors due to its ionophore properties (Zhan & Zheng, 2016).
Future Directions
While most investigations on nonactin have focused on the binding of metal cations and small molecular ions, recent studies have pursued the characterization of its inclusion complexes with primary amines with bulky structured side groups of different polarity . This opens up new avenues for research in understanding the complex interactions of nonactin with various ions and molecules .
properties
IUPAC Name |
(1R,2R,5R,7R,10S,11S,14S,16S,19R,20R,23R,25R,28S,29S,32S,34S)-2,5,11,14,20,23,29,32-octamethyl-4,13,22,31,37,38,39,40-octaoxapentacyclo[32.2.1.17,10.116,19.125,28]tetracontane-3,12,21,30-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H64O12/c1-21-17-29-9-13-34(49-29)26(6)38(42)46-23(3)19-31-11-15-36(51-31)28(8)40(44)48-24(4)20-32-12-16-35(52-32)27(7)39(43)47-22(2)18-30-10-14-33(50-30)25(5)37(41)45-21/h21-36H,9-20H2,1-8H3/t21-,22+,23+,24-,25-,26+,27+,28-,29-,30+,31+,32-,33-,34+,35+,36- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMIXHJPMNBXMBU-QIIXEHPYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CCC(O2)C(C(=O)OC(CC3CCC(O3)C(C(=O)OC(CC4CCC(O4)C(C(=O)OC(CC5CCC(O5)C(C(=O)O1)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC[C@H](O2)[C@@H](C(=O)O[C@H](C[C@@H]3CC[C@@H](O3)[C@H](C(=O)O[C@@H](C[C@H]4CC[C@H](O4)[C@@H](C(=O)O[C@H](C[C@@H]5CC[C@@H](O5)[C@H](C(=O)O1)C)C)C)C)C)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H64O12 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10218477 | |
Record name | Nonactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
736.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Nonactin | |
CAS RN |
6833-84-7 | |
Record name | Nonactin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833847 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | nonactin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=56409 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | nonactin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=52141 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Nonactin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10218477 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Nonactin | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.192 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | NONACTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TTP24WX8P7 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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